molecular formula C17H20ClN5O B2365723 (1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320822-10-2

(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2365723
CAS No.: 2320822-10-2
M. Wt: 345.83
InChI Key: RRJOSIWJKHNSDX-UHFFFAOYSA-N
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Description

(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C17H20ClN5O and its molecular weight is 345.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • A study involved the synthesis and crystal structure characterization of a compound with a structure closely related to the queried chemical, highlighting the intermolecular hydrogen bonds and the spatial arrangement of the molecule (Guo, Zhang, & Xia, 2015).
  • Another research focused on the synthesis of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives, showcasing a class of compounds with potential serotonin-3 (5-HT3) receptor antagonistic activity. This study demonstrates the chemical versatility and potential pharmacological applications of structures similar to the queried compound (Kawakita et al., 1992).

Potential Pharmacological Applications

  • Research on the synthesis and pharmacology of benzoxazine derivatives, similar to the queried compound, indicated potent antagonistic activity on serotonin-3 (5-HT3) receptors, suggesting potential applications in managing conditions like emesis (Kawakita et al., 1992).

Chemical Reactions and Mechanisms

  • Studies have also delved into the chemical reactions and mechanisms involving similar structures, such as the acid-catalyzed rearrangement of azabicyclo octane acetals, providing insights into the synthetic pathways and potential chemical transformations of such compounds (Nativi, Reymond, & Vogel, 1989).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-13-3-1-12(2-4-13)9-20-17(24)23-14-5-6-15(23)8-16(7-14)22-11-19-10-21-22/h1-4,10-11,14-16H,5-9H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJOSIWJKHNSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=C(C=C3)Cl)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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